molecular formula C36H22O B8248773 4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan

4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan

Cat. No.: B8248773
M. Wt: 470.6 g/mol
InChI Key: MACPMCKPDULTGV-UHFFFAOYSA-N
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Description

4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan is a complex organic compound that has garnered attention in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and efficient electroluminescent characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the naphthalene, anthracene, and dibenzo[b,d]furan units. The reaction conditions often involve the use of palladium catalysts, base, and solvents like toluene or dimethylformamide (DMF) under inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrogenated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(10-(Naphthalen-2-yl)anthracen-9-yl)dibenzo[b,d]furan stands out due to its balanced hole and electron transporting properties, which are essential for achieving high efficiency and low roll-off in OLEDs. Its structural configuration provides a unique combination of thermal stability and suitable energy levels, making it a valuable material in the field of organic electronics .

Properties

IUPAC Name

4-(10-naphthalen-2-ylanthracen-9-yl)dibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H22O/c1-2-11-24-22-25(21-20-23(24)10-1)34-27-13-3-5-15-29(27)35(30-16-6-4-14-28(30)34)32-18-9-17-31-26-12-7-8-19-33(26)37-36(31)32/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACPMCKPDULTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC7=C6OC8=CC=CC=C78
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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